molecular formula C19H13NO5 B8442332 Phenyl 2-(4-nitrophenoxy)benzoate CAS No. 89076-17-5

Phenyl 2-(4-nitrophenoxy)benzoate

Cat. No.: B8442332
CAS No.: 89076-17-5
M. Wt: 335.3 g/mol
InChI Key: NMDDJBXSSIUPAY-UHFFFAOYSA-N
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Description

Phenyl 2-(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring a 4-nitrophenoxy substituent at the 2-position of the benzene ring. The molecular formula is C₁₉H₁₃NO₅ (molar mass: 335.31 g/mol), combining a benzoate core with a nitro-substituted phenoxy group. Nitro groups are electron-withdrawing, influencing reactivity and interactions with biological systems, such as enzyme-mediated activation or detoxification pathways .

Properties

CAS No.

89076-17-5

Molecular Formula

C19H13NO5

Molecular Weight

335.3 g/mol

IUPAC Name

phenyl 2-(4-nitrophenoxy)benzoate

InChI

InChI=1S/C19H13NO5/c21-19(25-15-6-2-1-3-7-15)17-8-4-5-9-18(17)24-16-12-10-14(11-13-16)20(22)23/h1-13H

InChI Key

NMDDJBXSSIUPAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares phenyl 2-(4-nitrophenoxy)benzoate with structurally similar compounds from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₉H₁₃NO₅ 335.31 4-Nitrophenoxy at 2-position High electron-withdrawing effect
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate C₁₅H₁₁NO₆ 301.25 4-Formyl-2-nitrophenoxy at 4-position Polar formyl group enhances reactivity
Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate C₂₀H₁₅ClO₃ 338.78 4-Chlorobenzoyloxy at 2-position Halogen increases lipophilicity
[4-(4-Nitrophenyl)phenyl] benzoate C₁₉H₁₃NO₄ 319.31 4-Nitrophenyl at biphenyl position Extended conjugation system
2-(4-(4-Nitrophenoxy)phenyl)acetic acid C₁₄H₁₁NO₅ 273.24 Nitrophenoxy with acetic acid chain Acidic functionality
Key Observations:
  • Lipophilicity : The chloro-substituted analog (C₂₀H₁₅ClO₃) has higher molar mass and lipophilicity, which may influence membrane permeability in biological systems .
  • Functional Group Diversity: The acetic acid derivative (C₁₄H₁₁NO₅) introduces carboxylic acid functionality, altering solubility and reactivity compared to ester-based analogs .
Enzyme Interactions:
  • Peroxidase Activation: Nitroaromatic compounds, such as those in and , are susceptible to peroxidase-mediated activation, forming reactive intermediates that may contribute to carcinogenesis. Low glutathione (GSH) concentrations and reduced glutathione S-transferase activity in urinary bladder tissue exacerbate this risk .
  • Detoxification Pathways: The absence of a formyl or chloro group in this compound may reduce its interaction with specific detoxification enzymes compared to analogs like methyl 4-(4-formyl-2-nitrophenoxy)benzoate .
Stability and Reactivity:
  • Hydrolysis: Ester groups in benzoates are prone to hydrolysis. The electron-withdrawing nitro group in this compound may accelerate hydrolysis rates compared to non-nitro-substituted esters .

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